2-cyclopropyl-4,5-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
説明
This compound features a pyrimidine core substituted with cyclopropyl and dimethyl groups at positions 2, 4, and 4. A piperazine linker at position 6 connects to a 5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl group may restrict molecular flexibility, improving target selectivity .
特性
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5/c1-12-13(2)24-17(14-3-4-14)25-18(12)27-9-7-26(8-10-27)16-6-5-15(11-23-16)19(20,21)22/h5-6,11,14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBMDGVHQBSRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analog Analysis
The compound’s closest analogs include pyrazolopyrimidines, triazolopyrimidines, and piperidine/piperazine-linked fluorinated derivatives. Key differences lie in core heterocycles, substituents, and linker groups. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., ’s pyrazolopyrimidines). However, its cyclopropyl group may reduce solubility relative to ’s pyridopyrimidine derivatives, which feature polar pyrido rings.
- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, whereas ’s imino and hydrazine groups are prone to metabolic degradation .
- Synthetic Complexity : The piperazine linker in the target compound requires multi-step synthesis, akin to ’s piperidine-based analogs, but with distinct regiochemical challenges due to cyclopropyl steric effects.
Research Findings and Limitations
- Regulatory Considerations : underscores the importance of fluorinated analogs in meeting pharmaceutical quality standards, suggesting the target compound’s trifluoromethyl group aligns with modern drug design trends .
- Data Gaps : Direct comparative data on the target compound’s binding affinity or toxicity are absent in the provided evidence; inferences rely on structural analogies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
